N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
“N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms . These types of compounds are not found in nature but are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes .
Synthesis Analysis
The synthesis of 1,2,3-triazoles and their derivatives has been achieved using various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . A specific synthesis of a similar compound was developed from 1-ethynylcyclohexanol and benzyl azide using phenylethynylcopper(I) catalyst and CH2Cl2 as a solvent .Molecular Structure Analysis
The 1,2,3-triazole ring in the compound is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis
1,2,3-Triazole scaffolds can interact with diverse enzymes and receptors in organisms through weak interaction . They can also act as a linker to tether different pharmacophores .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles and pyrimidine derivatives, have been found to exhibit a wide range of biological activities . They are often involved in interactions with various protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that many pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . The 1,2,3-triazole core is also known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability , which could contribute to its interaction with its targets.
Biochemical Pathways
Given the potential protein kinase inhibition activity of similar compounds , it can be inferred that the compound might affect pathways related to cell growth, differentiation, migration, and metabolism.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied
Result of Action
Similar compounds have shown good antitumor activities against various cancer cell lines .
Future Directions
The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . They have shown potential in various scientific domains, whether they are chemical, biological, or pharmacological .
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS/c20-15-9-5-4-6-13(15)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-14-7-2-1-3-8-14/h4-6,9,12,14H,1-3,7-8,10-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRBPIJFVMEANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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